4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-acetyl-N-(1-ethylindol-3-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-3-19-12-15(14-6-4-5-7-16(14)19)18-17(23)21-10-8-20(9-11-21)13(2)22/h4-7,12H,3,8-11H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWSQEFOYBTJIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where an appropriate piperazine derivative reacts with the indole core.
Acetylation and Carboxamide Formation: The final steps involve acetylation of the indole nitrogen and formation of the carboxamide group through reactions with acetic anhydride and appropriate carboxylic acid derivatives.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide has been investigated for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The indole core can form hydrogen bonds with various enzymes and proteins, potentially inhibiting their activity . This compound may also induce cell apoptosis and arrest cell cycles, particularly in cancer cells, by inhibiting tubulin polymerization .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Modifications
The pharmacological profile of piperazine-1-carboxamides is highly dependent on substituents at two critical regions:
- Piperazine Ring Modifications : The 4-acetyl group in the target compound may enhance hydrogen bonding or act as a steric/electronic modulator compared to methyl, aryl, or halogenated substituents in analogs.
- Indole/Indazole Modifications : The 1-ethylindole group distinguishes it from analogs with methyl, methoxyethyl, or trifluoromethylphenyl substituents, influencing solubility, metabolic stability, and target engagement.
Table 1: Structural Comparison of Key Analogs
Pharmacological and Binding Properties
(a) Antiproliferative Activity
The 4-methyl analog () demonstrated potent cell cycle arrest in cancer lines (MCF7, HCT116), attributed to the methyl group’s electron-donating effects enhancing piperazine-carboxamide interactions with cellular targets .
(b) Ion Channel Modulation
- TRPV1 Agonists: CPIPC-2 () showed enhanced TRPV1 activation (EC₅₀ = 0.28 µM) compared to its non-methylated analog CPIPC-1 (EC₅₀ = 1.12 µM), highlighting the importance of indazole N1-methylation in potency . The target compound’s 1-ethylindole group may similarly improve lipophilicity and membrane permeability but could reduce selectivity due to bulkier substituents.
- TRPM8 Inhibition : BCTC () inhibits TRPM8 (IC₅₀ = 6 nM) via its 3-chloropyridinyl and tert-butylphenyl groups, which stabilize hydrophobic interactions . The target compound lacks these substituents, suggesting divergent ion channel selectivity.
(c) Epigenetic Target Engagement
Piperazine-1-carboxamides with secondary amide cores (e.g., ) mimic acetyl-lysine in YEATS domains, critical for epigenetic regulation. The 4-acetyl group in the target compound may strengthen this mimicry by aligning with conserved hydrogen-bonding residues (Tyr78, Ser58) in MLLT1, similar to benzimidazole-amide derivatives .
Table 2: Pharmacological Comparison
| Compound | Target | Key Activity/IC₅₀/EC₅₀ | Structural Advantage |
|---|---|---|---|
| 4-Methyl-N-(p-tolyl)piperazine-1-carboxamide | Cancer cells | IC₅₀ = 1.2–3.5 µM (MCF7, HCT116) | Methyl enhances electron density |
| CPIPC-2 | TRPV1 | EC₅₀ = 0.28 µM | N1-methylindazole boosts potency |
| BCTC | TRPM8 | IC₅₀ = 6 nM | Chloropyridine enhances affinity |
| Target Compound (Hypothesized) | YEATS domains/TRPV1 | – | Acetyl mimics acetyl-lysine |
Metabolic and Pharmacokinetic Considerations
- Acetyl Group Stability : The 4-acetyl substituent may undergo hepatic deacetylation, reducing bioavailability compared to more stable groups (e.g., trifluoromethyl in ) .
- Ethylindole vs. Methoxyethylindole : The 1-ethyl group in the target compound likely improves metabolic stability over the methoxyethyl group in , which is prone to oxidative cleavage .
Biological Activity
4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide is a synthetic compound classified as an indole derivative, which has garnered attention for its diverse biological activities. This compound is synthesized through a multi-step process that includes the formation of the indole core, introduction of the piperazine moiety, and subsequent acetylation and carboxamide formation. Indole derivatives are known for their potential therapeutic applications, including antiviral, anticancer, and antimicrobial activities.
Chemical Structure
The molecular formula of this compound is with the following structural features:
- Indole Core : A bicyclic structure that contributes to the compound's biological activity.
- Piperazine Ring : A six-membered ring that enhances solubility and bioavailability.
The InChI representation of the compound is:
Antiviral Properties
Research has indicated that compounds structurally related to this compound exhibit significant antiviral activity. For instance, indole-based compounds have been shown to inhibit replication of neurotropic alphaviruses such as Western equine encephalitis virus (WEEV). In a study involving indole derivatives, modifications led to a tenfold increase in potency against WEEV replicon assays .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Indole derivatives are known to interact with various biological targets involved in cancer progression. For instance, structural modifications have been linked to improved binding affinity and selectivity towards cancer cell lines. The amide moiety in such compounds is believed to play a crucial role in enhancing their cytotoxic effects against specific cancer types .
Antimicrobial Effects
The antimicrobial properties of this compound have been evaluated against various bacterial strains. Studies suggest that similar piperazine derivatives exhibit strong interactions with bacterial topoisomerase enzymes, which are essential for DNA replication and transcription. This interaction leads to effective inhibition of bacterial growth .
Study 1: Inhibition of Viral Replication
In a preclinical study, analogs of indole-based compounds were tested for their ability to inhibit viral replication in mouse models. The results demonstrated that certain modifications significantly enhanced both potency and metabolic stability, leading to higher plasma drug levels and improved efficacy in protecting against viral infections .
Study 2: Anticancer Efficacy
A series of indole derivatives were synthesized and screened for anticancer activity against various human cancer cell lines. The results showed that specific structural modifications led to enhanced cytotoxicity and selectivity towards cancer cells while sparing normal cells .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| N-(1-methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide | Tubulin polymerization inhibitor | Known for its anticancer properties |
| 1-(benzylsulfonyl)-4-(3-fluorobenzyl)piperazine | Antimicrobial activity | Exhibits strong binding to bacterial targets |
The unique structural characteristics of this compound contribute to its diverse biological activities compared to other similar compounds.
Q & A
Q. What are optimized synthetic routes for 4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide, and how do reaction conditions influence yield?
Answer: The synthesis typically involves multi-step reactions, starting with indole derivatives and piperazine precursors. Key steps include:
- Coupling Reactions : Use of 1-ethyl-1H-indole-3-amine with activated carbonyl intermediates (e.g., chloroacetylpiperazine derivatives) under inert atmospheres. highlights reflux conditions in dimethylformamide (DMF) with potassium hydride, achieving ~85% yield via nucleophilic substitution .
- Protection/Deprotection Strategies : Boc-protected intermediates (e.g., tert-butyl piperazine carboxylates) are common, as seen in analogous syntheses (), to prevent unwanted side reactions .
- Optimization Tips : Solvent polarity (DMF enhances nucleophilicity), temperature control (reflux avoids intermediate decomposition), and stoichiometric excess of amines (1.5–2.0 equiv) improve yields .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- X-ray Crystallography : Resolves conformational details (e.g., chair conformation of the piperazine ring, hydrogen bonding networks). demonstrates this for a structurally similar carboxamide .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., acetyl group shifts at ~2.1 ppm for CH₃, indole NH at ~10 ppm). 2D NMR (COSY, HSQC) confirms connectivity .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calc. for C₁₈H₂₃N₅O₂: 349.42 g/mol) and detects impurities (e.g., unreacted intermediates) .
Advanced Research Questions
Q. How do structural modifications (e.g., acetyl vs. sulfonamide groups) impact biological activity in structure-activity relationship (SAR) studies?
Answer:
- Acetyl Group Role : The acetyl moiety enhances metabolic stability by reducing oxidative deamination (compared to primary amines). shows that electron-withdrawing groups (e.g., acetyl) on piperazine improve receptor binding affinity in analogous compounds .
- Indole Substitution : 1-Ethyl substitution on indole (vs. methyl or hydrogen) increases lipophilicity (logP ~2.5), enhancing blood-brain barrier penetration in neuroactive analogs () .
- Piperazine Flexibility : Conformational analysis (e.g., via DFT calculations) reveals that substituents on the piperazine ring influence binding to serotonin/dopamine receptors. Bulkier groups reduce off-target effects .
Q. What computational and experimental approaches resolve contradictions in reported enzyme inhibition data?
Answer:
- Docking Simulations : Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds between the carboxamide and kinase active sites). notes fluorophenyl analogs exhibit competitive inhibition via π-π stacking .
- Enzyme Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm IC₅₀ values. For example, discrepancies in IC₅₀ for acetylcholinesterase inhibition may arise from substrate specificity .
- Metabolite Screening : LC-MS/MS detects active metabolites (e.g., hydrolyzed piperazine derivatives) that may contribute to observed activity .
Q. How can researchers address batch-to-batch variability in pharmacological assays?
Answer:
- Quality Control Protocols :
- Standardized Assay Conditions :
- Use internal controls (e.g., reference inhibitors) to normalize inter-experimental variability.
- Pre-incubate compounds with liver microsomes to account for metabolic stability differences .
Methodological Resources Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
